Home > Products > Screening Compounds P74779 > Fmoc-L-Asu(NH-OtBu)-OH
Fmoc-L-Asu(NH-OtBu)-OH - 2307603-50-3

Fmoc-L-Asu(NH-OtBu)-OH

Catalog Number: EVT-6424623
CAS Number: 2307603-50-3
Molecular Formula: C27H34N2O6
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-L-Asu(NH-OtBu)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aminosuberic acid 8-t-butyl amide, is a synthetic amino acid derivative utilized primarily in peptide synthesis. This compound is classified under non-natural amino acids, specifically those that incorporate the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) due to its favorable chemical properties.

Source

This compound can be sourced from various chemical suppliers, including Iris Biotech GmbH and Advanced ChemTech, which provide it in different quantities and purities for research and industrial applications. Its molecular formula is C27H33N2O6C_{27}H_{33}N_{2}O_{6} with a molecular weight of approximately 467.55 g/mol .

Synthesis Analysis

Methods

The synthesis of Fmoc-L-Asu(NH-OtBu)-OH typically involves the following steps:

  1. Protection of Amino Groups: The synthesis begins with the protection of the amino group using the Fmoc group, which can be introduced via Fmoc-succinimidyl carbonate. This method is preferred due to its high yield and stability under various conditions .
  2. Formation of the Amide Bond: The tert-butyl amine is then reacted with the protected asuberic acid to form the corresponding amide. This step often requires activation of the carboxylic acid moiety to facilitate the reaction.
  3. Deprotection: After the desired compound is formed, deprotection of the Fmoc group can be achieved using a base such as piperidine, which selectively removes the Fmoc group under mild conditions .

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice (commonly N,N-dimethylformamide), and reaction time to maximize yield and minimize side reactions.

Molecular Structure Analysis

Structure

The molecular structure of Fmoc-L-Asu(NH-OtBu)-OH features a central asuberic acid backbone with a tert-butyl amide side chain and an Fmoc protecting group. This configuration contributes to its steric bulk and hydrophobic character, influencing its solubility and reactivity.

Data

  • Molecular Formula: C27H33N2O6C_{27}H_{33}N_{2}O_{6}
  • CAS Number: 276869-41-1
  • Molecular Weight: 467.55 g/mol .
Chemical Reactions Analysis

Reactions

Fmoc-L-Asu(NH-OtBu)-OH can participate in several important chemical reactions:

  1. Peptide Coupling: It can be incorporated into peptides through coupling reactions with other amino acids or peptidomimetics, utilizing activating agents like carbodiimides.
  2. Deprotection Reactions: The Fmoc group can be selectively removed using bases such as piperidine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), facilitating further functionalization .

Technical Details

Mechanism of Action

Process

The mechanism of action for Fmoc-L-Asu(NH-OtBu)-OH primarily revolves around its role in peptide synthesis:

  1. Coupling Mechanism: During peptide synthesis, the carboxylic acid group reacts with an amine from another amino acid to form an amide bond. This reaction often involves activation steps that enhance nucleophilicity.
  2. Deprotection Mechanism: The removal of the Fmoc group occurs via an E1cb elimination mechanism where the base abstracts a proton adjacent to the leaving group, resulting in cleavage and regeneration of the free amino group .

Data

These mechanisms are critical for ensuring high fidelity in peptide synthesis, especially when incorporating non-natural amino acids.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in polar organic solvents such as N,N-dimethylformamide but less soluble in non-polar solvents due to its hydrophobic nature.

Chemical Properties

  • Stability: The Fmoc protecting group is stable under acidic conditions but readily cleaved under basic conditions.
  • Reactivity: The presence of both an amine and a carboxylic acid allows for versatile reactivity in peptide coupling reactions .
Applications

Fmoc-L-Asu(NH-OtBu)-OH has several significant scientific applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and peptidomimetics, particularly those designed to inhibit specific enzymes like histone deacetylases .
  • Drug Development: Its unique properties make it suitable for developing novel therapeutics targeting various biological pathways by modifying peptide structures to enhance efficacy or selectivity.
Mechanistic Insights into HDAC Inhibition via Zinc-Binding Non-Natural Amino Acids

Structural Determinants of Fmoc-L-Asu(NH-OtBu)-OH in Substrate Peptidomimetic Inhibitor Design

Fmoc-L-Asu(NH-OtBu)-OH (chemical name: Fmoc-protected (2S)-2-amino-8-[(1,1-dimethylethoxy)amino]-8-oxooctanoic acid) serves as a cornerstone building block for synthesizing substrate peptidomimetic inhibitors (SPIs) targeting histone deacetylase (HDAC) complexes. Its molecular architecture (C₂₇H₃₄N₂O₆) features three critical domains:

  • Fmoc Group (9-Fluorenylmethoxycarbonyl): Enables iterative solid-phase peptide synthesis (SPPS) through base-labile deprotection while maintaining α-amine integrity during chain elongation [4] [9].
  • L-Configured Chiral Center: Ensures stereoselective incorporation into peptide sequences, with chiral HPLC confirming >99% enantiomeric excess (e.e.) [3].
  • C8 Side Chain with Oxyamino Moiety: An 8-carbon spacer terminating in a tert-butoxy-protected hydroxamic acid (NH-OtBu). This length precisely mimics the lysine-acetyl carbonyl distance in histone substrates, positioning the zinc-binding group optimally within HDAC active sites [2] [3].

The compound’s side-chain length is empirically validated for HDAC1 inhibition. SPI 11—a heptapeptide incorporating Fmoc-L-Asu(NH-OtBu)-OH at the H3K27 position—inhibits the NuRD corepressor complex (HDAC1–MTA1–RBBP4) with an IC₅₀ of 390 nM. Shorter or longer spacers (e.g., C7 or C9 analogs) exhibit >5-fold reduced potency due to suboptimal zinc coordination geometry [3] [5].

Table 1: Influence of Side-Chain Length on HDAC1 Inhibition

Amino Acid AnalogueSide-Chain StructureIC₅₀ (NuRD Complex)
Fmoc-L-Asu(NH-OtBu)-OHC8-NH-OtBu390 nM
Fmoc-L-Aon-OHC7-ketone>2 µM
Fmoc-L-Aod-OHC9-ketone>2 µM

Data synthesized from [3] [5]

Comparative Analysis of Chelating Functional Groups: Amino, Carbonyl, and Oxyamino Coordination Dynamics

The zinc-binding group (ZBG) in non-natural amino acids dictates HDAC inhibition efficacy and selectivity. Fmoc-L-Asu(NH-OtBu)-OH features an oxyamino group (deprotected to NH-OH during SPI synthesis), which exhibits superior Zn²⁺ coordination versus other ZBGs:

  • Oxyamino (Hydroxamic Acid): Upon OtBu deprotection, forms a bidentate chelate with Zn²⁺ via carbonyl oxygen and hydroxylamine nitrogen. This configuration generates a stable 5-membered ring complex, achieving low-nanomolar affinity (Kd ~10⁻⁹ M) [3] [5].
  • Carbonyl (Ketone): Monodentate coordination through oxygen lone pairs. Lower electrophilicity reduces zinc affinity, necessitating higher inhibitor concentrations (IC₅₀ >2 µM) [3].
  • Amino Group: Forms unstable complexes with Zn²⁺ due to proton competition under physiological pH. Limited to micromolar inhibition [1] [2].

Hydroxamic acid’s dominance arises from its dual capacity to:

  • Displace catalytically essential water/hydroxide ions in the HDAC active site [5].
  • Participate in hydrogen-bonding networks with Tyr303, His140, and Asp176 residues (HDAC1 numbering) [3].

Table 2: Zinc-Binding Group Efficiency in HDAC Inhibition

ZBG TypeCoordination ModeBinding AffinityHDAC1 Selectivity
Oxyamino (NH-OH)BidentateLow nM IC₅₀High for class I
Carbonyl (Ketone)MonodentateMid-µM IC₅₀Moderate
Amino (NH₂)Unstable monodentateHigh µM IC₅₀Low

Data derived from [1] [3] [5]

Role of Orthogonal Protecting Groups in Modulating HDAC Active-Site Interactions

Orthogonal protection with Fmoc (base-labile) and OtBu (acid-labile) groups is critical for synthesizing bioactive SPIs:

  • Fmoc Deprotection: Cleaved rapidly by 20% piperidine/DMF without compromising side-chain functionalities or inducing epimerization (retains >99% e.e.) [4] [9].
  • OtBu Stability: Resists piperidine but cleanly removed by trifluoroacetic acid (TFA) during final resin cleavage. This prevents premature ZBG activation, ensuring hydroxamic acid exposure only post-synthesis [4] [8].

Crucially, the OtBu group suppresses hydroxamate acylation during SPPS. Unprotected hydroxamic acids react with activated amino acids, forming inactive acylated byproducts. This protection strategy enables direct incorporation of pre-formed ZBGs into peptides—bypassing post-assembly modifications that previously limited yields to ≤1% [3] [9].

The orthogonality also mitigates aspartimide formation in Asp-rich sequences, a common side reaction during Fmoc SPPS. By avoiding acidic/basic conflicts, OtBu ensures high-fidelity synthesis of HDAC-targeting peptides containing multiple acidic residues [9].

Properties

CAS Number

2307603-50-3

Product Name

Fmoc-L-Asu(NH-OtBu)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxyamino]-8-oxooctanoic acid

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-29-24(30)16-6-4-5-15-23(25(31)32)28-26(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m0/s1

InChI Key

RLMGSICFVMPORG-QHCPKHFHSA-N

SMILES

CC(C)(C)ONC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)ONC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)ONC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.